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molecular formula C7H7FIN B8712626 (2-Fluoro-6-iodophenyl)methanamine CAS No. 771579-32-9

(2-Fluoro-6-iodophenyl)methanamine

Cat. No. B8712626
M. Wt: 251.04 g/mol
InChI Key: FYXZRUMWEIPHKL-UHFFFAOYSA-N
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Patent
US08273766B2

Procedure details

Under an argon atmosphere, 123 mg of 2-fluoro-6-iodobenzonitrile was dissolved in 2 mL of tetrahydrofuran, and 1.5 mL of a borane/tetrahydrofuran complex was added thereto, followed by stirring under reflux overnight. The reaction liquid was cooled to room temperature, and 2N hydrochloric acid was added thereto, followed by further stirring for 1 hour. After completion of the reaction, to the reaction liquid was added an aqueous sodium bicarbonate solution, followed by extraction with ethyl acetate, and the organic layer was then washed with an aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 87 mg (70%) of 2-fluoro-6-iodobenzylamine as a light yellow oily substance. This product, 68 mg of di-tert-butyl dicarbonate, and 31 mg of triethylamine were dissolved in 1 mL of chloroform, followed by stirring at room temperature for 1 hour. After completion of the reaction, water was added to the reaction liquid, followed by extraction with chloroform. The organic layer was then washed with an aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue obtained was purified using PLC (n-hexane:ethyl acetate=2:1) to obtain 80 mg (yield 81%) of a title compound as a light yellow solid.
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#[N:5].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH2:4][NH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1.5 mL of a borane/tetrahydrofuran complex was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
STIRRING
Type
STIRRING
Details
by further stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was then washed with an aqueous sodium bicarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN)C(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 87 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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